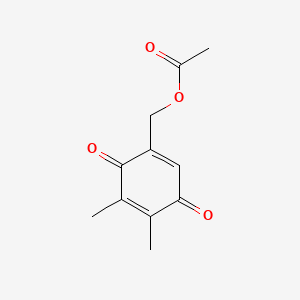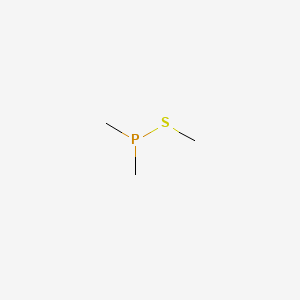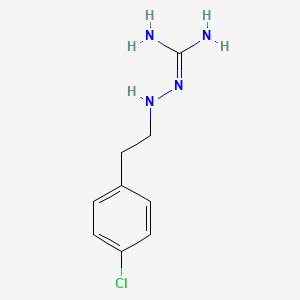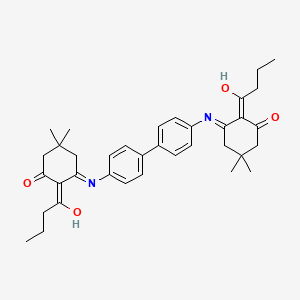
3,3'-(Biphenyl-4,4'-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is an organic compound with the molecular formula C36H44N2O4 It is characterized by its biphenyl core structure, which is linked to two butanoyl-5,5-dimethylcyclohex-2-en-1-one moieties through imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Imino Groups: The biphenyl core is then reacted with appropriate amines to introduce the imino groups.
Attachment of Butanoyl-5,5-dimethylcyclohex-2-en-1-one Moieties: The final step involves the reaction of the imino-functionalized biphenyl with butanoyl-5,5-dimethylcyclohex-2-en-1-one under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with specific molecular targets and pathways. The imino groups may interact with enzymes or receptors, modulating their activity. The biphenyl core can also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one): A closely related compound with similar structural features.
3,3’-(Biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Another compound with a biphenyl core and imino groups, but different functional groups attached.
Uniqueness
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C36H44N2O4 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(2E)-2-(1-hydroxybutylidene)-3-[4-[4-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]phenyl]imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O4/c1-7-9-29(39)33-27(19-35(3,4)21-31(33)41)37-25-15-11-23(12-16-25)24-13-17-26(18-14-24)38-28-20-36(5,6)22-32(42)34(28)30(40)10-8-2/h11-18,39-40H,7-10,19-22H2,1-6H3/b33-29+,34-30+,37-27?,38-28? |
Clé InChI |
XJACXAMCPICGLE-SCLQZLQTSA-N |
SMILES isomérique |
CCC/C(=C/1\C(=O)CC(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4/C(=C(\O)/CCC)/C(=O)CC(C4)(C)C)(C)C)/O |
SMILES canonique |
CCCC(=C1C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(CC(=O)C4=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


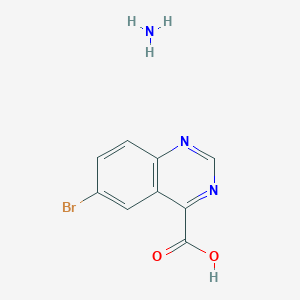
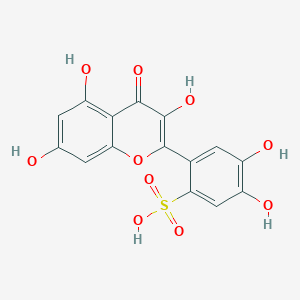
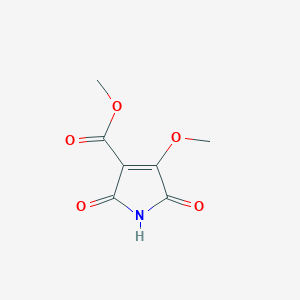
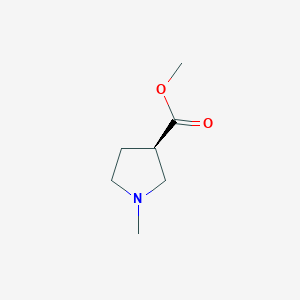
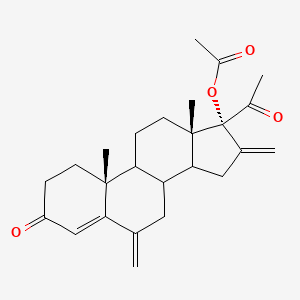
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
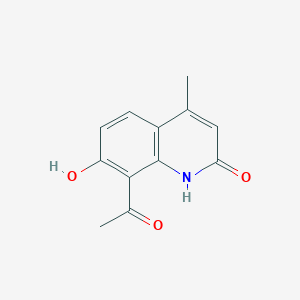
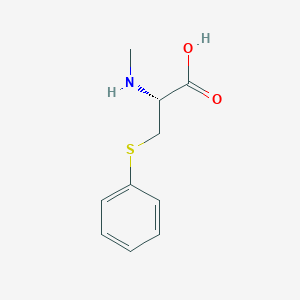
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

